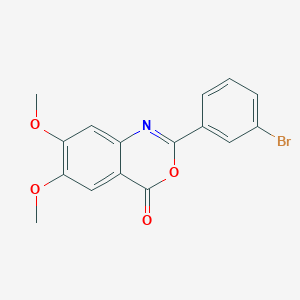
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BDMBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BDMBO is a benzoxazine derivative that exhibits a unique set of properties that make it a valuable tool in various fields of research, including biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. This results in the irreversible inactivation of the enzyme, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of disease and for developing new drugs that target specific cellular pathways.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes. However, one of the limitations of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of new synthetic methods for its production, the identification of new targets for its inhibitory activity, and the investigation of its potential applications in drug development. Additionally, the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in animal models may provide valuable insights into its physiological effects and potential therapeutic applications.
合成法
The synthesis of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is the reaction between 3-bromophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
科学的研究の応用
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is in the field of biochemistry, where it has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. This makes 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes.
特性
製品名 |
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one |
|---|---|
分子式 |
C16H12BrNO4 |
分子量 |
362.17 g/mol |
IUPAC名 |
2-(3-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3 |
InChIキー |
DAXBYPGHFZNXQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)

![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)